molecular formula C7H4ClF3N2O2 B1652142 Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 1393576-33-4

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B1652142
CAS RN: 1393576-33-4
M. Wt: 240.57
InChI Key: UBUJNUMBHIGYMT-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1393576-33-4 . It has a molecular weight of 240.57 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate” is characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a carboxylate group .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate” are not available, it’s worth noting that pyrimidine derivatives have been used in the synthesis of novel compounds for neuroprotection and anti-inflammatory activity .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate” is a liquid at room temperature with a density of 1.491 g/mL at 25 °C . Its refractive index is 1.468 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H301, H315, H319, H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that “Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate” and similar compounds could have potential applications in these areas in the future.

Mechanism of Action

Target of Action

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a synthetic compound that has been found to be a highly selective CB2 receptor agonist . The CB2 receptor is a primary target of this compound. CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating inflammation and pain.

Mode of Action

The compound interacts with its target, the CB2 receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase, the activation of mitogen-activated protein kinase, and the modulation of calcium and potassium channels .

Biochemical Pathways

The activation of the CB2 receptor by Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate affects several biochemical pathways. These include the inhibition of the cyclic AMP pathway, the activation of the MAPK/ERK pathway, and the modulation of calcium and potassium ion channels . These changes can lead to a decrease in inflammation and pain.

Result of Action

The activation of the CB2 receptor by Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate can lead to a reduction in inflammation and neuropathic pain . This is due to the role of the CB2 receptor in modulating the immune response and pain perception .

Action Environment

The action of Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists can affect the compound’s efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound .

properties

IUPAC Name

methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(7(9,10)11)13-4(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUJNUMBHIGYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149734
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

1393576-33-4
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393576-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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